2-[(2-Chlorophenyl)methyl]piperidinehydrochloride
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Overview
Description
2-[(2-Chlorophenyl)methyl]piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methyl]piperidinehydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or sodium methoxide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]piperidinehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methyl]piperidinehydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
2-[(2-Chlorophenyl)methyl]piperidinehydrochloride can be compared with other piperidine derivatives such as:
- 4-[(2-Chlorophenyl)methyl]piperidine
- 2-[(4-Chlorophenyl)methyl]piperidine
- 2-[(2-Chlorophenyl)methyl]pyridine
These compounds share similar structural features but differ in their chemical properties and biological activities
Properties
Molecular Formula |
C12H17Cl2N |
---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11;/h1-2,5,7,11,14H,3-4,6,8-9H2;1H |
InChI Key |
GXLWMHBLSUVLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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